Arlasolve DMI

Transdermal drug delivery Penetration enhancer Caffeine permeation

Arlasolve DMI (Dimethyl Isosorbide, CAS 5306-85-4) is a high-purity, water-miscible liquid excipient manufactured by Croda, functioning primarily as a solvent and skin penetration enhancer in pharmaceutical and cosmetic formulations. It is a methylated derivative of sorbitol, a bio-derived diol, and is specifically marketed under the 'Super Refined™' grade for applications requiring low impurities and enhanced API stability.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Cat. No. B1218769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArlasolve DMI
Synonyms2,5-dimethylisosorbide
2,5-O-dimethylisosorbide
arlasolve DMI
dimethyl isosorbide
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCOC1COC2C1OCC2OC
InChIInChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3
InChIKeyMEJYDZQQVZJMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arlasolve DMI (Dimethyl Isosorbide) Excipient for Topical Drug Delivery and Solubilization: Procurement Baseline and Differentiation Guide


Arlasolve DMI (Dimethyl Isosorbide, CAS 5306-85-4) is a high-purity, water-miscible liquid excipient manufactured by Croda, functioning primarily as a solvent and skin penetration enhancer in pharmaceutical and cosmetic formulations . It is a methylated derivative of sorbitol, a bio-derived diol, and is specifically marketed under the 'Super Refined™' grade for applications requiring low impurities and enhanced API stability [1]. The compound facilitates the delivery of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs) across the stratum corneum and into the epidermis, while also acting as a cosolvent to improve the solubility of poorly soluble drugs such as corticosteroids [2]. Its utility is particularly noted for challenging actives like benzoyl peroxide and dihydroxyacetone (DHA) .

Why Generic Dimethyl Isosorbide Cannot Replace Arlasolve DMI in Regulated Formulations: Critical Purity, Performance, and Safety Gaps


Substituting Arlasolve DMI with generic dimethyl isosorbide (DMI) introduces significant risk to formulation performance, stability, and safety. While the chemical entity is the same, Arlasolve DMI is produced under a proprietary 'Super Refined™' process that yields a high-purity excipient with minimized peroxide content and oxidative impurities . This is critical, as standard-grade DMI has been shown to reduce the stability of sensitive APIs like Benzocaine in accelerated stability studies . Furthermore, the product's consistency ensures predictable penetration enhancement, a parameter that is highly variable across different DMI sources. From a regulatory standpoint, the 'Super Refined™' grade is listed in the FDA's Inactive Ingredient Guide (IIG) and complies with major pharmacopoeias, providing a validated path for regulatory submissions that generic, non-compendial DMI lacks .

Quantitative Performance Benchmarks: Arlasolve DMI vs. Transcutol P, Ethoxydiglycol, and Other Penetration Enhancers


Head-to-Head Penetration Enhancement: Arlasolve DMI vs. Transcutol P, Ethanol, and DMSO

In a direct head-to-head ex-vivo skin permeation study of caffeine gels, formulations containing Arlasolve DMI as a penetration enhancer demonstrated superior performance compared to those containing ethanol, Transcutol P, or DMSO. The study found that Arlasolve DMI formulations provided the maximum drug penetration among all chemical enhancers tested [1]. This difference was further amplified when combined with a microneedle physical enhancement method, resulting in the best overall skin permeation across all tested methods [1].

Transdermal drug delivery Penetration enhancer Caffeine permeation

Synergistic Permeation with Ethoxydiglycol: Arlasolve DMI Enhances Caffeine Flux

A study comparing the in vitro skin permeation of caffeine from o/w emulsions found that a combination of Arlasolve DMI (5%) and ethoxydiglycol (EDG, 5%) significantly outperformed commercial products and individual enhancers. Specifically, the DMI+EDG cream provided the highest permeation in 24 hours, which was significantly higher than the commercial products (p < 0.05) [1]. The study highlights a synergistic effect when DMI is paired with EDG, resulting in superior delivery.

Topical formulation Caffeine delivery Hansen Solubility Parameters

Solubility Advantage for Corticosteroids: DMI as a Superior Cosolvent vs. Propylene Glycol

The cosolvency behavior of DMI was characterized for nonpolar steroids, demonstrating a significant solubility enhancement compared to propylene glycol (PG) and polyethylene glycol (PEG) systems. Maximum solubility of prednisone, dexamethasone, and prednisolone was achieved at a DMI/water or DMI/PG concentration ratio of 1:2, indicating a specific complexation-driven mechanism not observed with PEG [1]. This interaction provides a more predictable and efficient solubility enhancement profile than other common cosolvents.

Drug solubilization Cosolvency Steroid formulation

Biocompatibility and Safety: Superior Hemodynamic Profile vs. DMSO and NMP

In a comparative angiotoxicity study using superselective injections into swine rete mirabile, dimethyl isosorbide (DMI) demonstrated a significantly better safety profile than dimethyl sulfoxide (DMSO) and was comparable to N-methyl pyrrolidone (NMP). DMI and NMP produced far less vasospasm than DMSO (P < 0.05) and showed no changes in hemodynamic or hemolytic parameters [1]. This positions DMI as a safer alternative to DMSO, a widely used but more toxic solvent.

Biocompatibility Angiotoxicity Drug delivery vehicle

Penetration Enhancement Quantified: 18% Increase in API Delivery

According to manufacturer data, the addition of 10% Super Refined™ Arlasolve DMI to a formulation containing a model hydrophilic API resulted in an 18% increase in the amount of API delivered through the stratum corneum and into the epidermis . This quantifies the direct benefit of Arlasolve DMI on drug deposition within the viable skin layers.

Topical drug delivery Stratum corneum API solubility

In Vivo Bioequivalence: DMI as a Reference Standard for Topical Steroid Bioavailability

In an occluded vasoconstrictor assay used to assess the topical bioavailability of betamethasone 17-benzoate, aqueous dimethylisosorbide (DMI) was used as a reference standard solvent. The study found that DMI's bioavailability was comparable to that of acetone, dimethylformamide (DMF), and 2-pyrrolidone (2-P) [1]. This establishes DMI as a reliable, non-inferior vehicle for this class of potent corticosteroids, which is a critical piece of information for generic drug development and formulation benchmarking.

Topical bioavailability Vasoconstrictor assay Betamethasone

Targeted Application Scenarios for Arlasolve DMI: Where Scientific Evidence Supports Procurement


Maximizing Transdermal Flux in Microneedle-Assisted Delivery Systems

Based on direct head-to-head evidence, formulators developing microneedle-based transdermal patches or gels should prioritize Arlasolve DMI as the penetration enhancer of choice. The combination of Arlasolve DMI with a microneedle system provided the highest skin permeation of caffeine among all tested methods, outperforming combinations with Transcutol P, ethanol, and DMSO [1]. This scenario is ideal for projects where achieving maximum drug flux through a physically compromised stratum corneum is the primary development goal.

Enhancing Topical Delivery of Corticosteroids for Anti-Inflammatory Action

For topical creams and ointments containing corticosteroids like betamethasone, prednisone, or dexamethasone, Arlasolve DMI offers a dual benefit. Firstly, its cosolvency properties enable higher drug loading, with maximum solubility achieved at specific DMI/water or DMI/PG ratios [1]. Secondly, it has been validated as a reference standard vehicle that provides comparable in vivo bioavailability to other accepted solvents, ensuring reliable and predictable drug delivery to the site of inflammation [2]. This makes it a strong candidate for both innovator and generic topical steroid formulations.

High-Purity Formulations for Sensitive APIs Requiring Oxidative Stability

When formulating with oxidation-prone actives like benzoyl peroxide or DHA, the 'Super Refined™' grade of Arlasolve DMI is the scientifically preferred choice over generic DMI. Research indicates that standard-grade DMI can negatively impact the stability of APIs such as Benzocaine [1]. The proprietary purification process of Arlasolve DMI minimizes peroxide impurities and oxidative degradation products, thereby enhancing the long-term stability and shelf-life of the finished pharmaceutical or cosmetic product [2].

A Safer, Biocompatible Solvent Alternative to DMSO in Injectable or Implantable Devices

In applications where DMSO is currently used as a solvent but its toxicity or vasospastic effects are a concern, Arlasolve DMI presents a validated, lower-toxicity alternative. Direct comparative angiotoxicity studies have demonstrated that DMI induces significantly less vasospasm and has a superior hemodynamic safety profile compared to DMSO [1]. This scenario is particularly relevant for the development of liquid embolics, drug-eluting implants, or other parenteral delivery systems requiring a biocompatible organic solvent.

Technical Documentation Hub

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